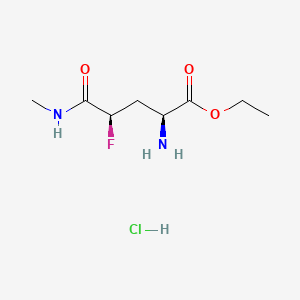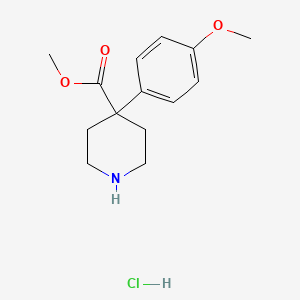![molecular formula C10H16ClNO4 B6610761 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride CAS No. 2866355-82-8](/img/structure/B6610761.png)
1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride (1,5-DMBA-HCl) is a cyclic ester compound used in a variety of scientific research applications. It is a versatile compound which can be used for a variety of purposes, including as a reagent for synthesis, as a catalyst, and in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has a variety of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as 1,4-diazabicyclo[2.2.2]octanes, 2-azabicyclo[2.2.1]heptanes, and 1,4-diazabicyclo[2.2.2]octan-3-ols. It has also been used as a catalyst for the synthesis of 2-azabicyclo[2.2.1]hept-3-en-2-ols and for the ring-opening polymerization of lactones. In addition, 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has been used in a variety of biochemical and physiological studies, including the study of enzyme kinetics and the study of the effects of drugs on cells.
Wirkmechanismus
The exact mechanism of action of 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride is not yet fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of covalent bonds in biochemical reactions. It is also believed to act as a catalyst, which can increase the rate of biochemical reactions. In addition, 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has been shown to interact with certain proteins, which can affect their function.
Biochemical and Physiological Effects
1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to affect the activity of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT2A receptor. In addition, 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and relatively non-toxic. In addition, it can be used for a variety of purposes, including as a reagent for synthesis and as a catalyst. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it can be difficult to isolate and purify. In addition, it can react with certain proteins, which can affect their function.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride. It could be used in the development of new drugs, as it has been shown to have anti-inflammatory and anti-oxidant effects. In addition, it could be used in the development of new catalysts, as it has been shown to be a catalyst in certain reactions. Finally, it could be used to study the effects of drugs on cells, as it has been shown to interact with certain receptors.
Synthesemethoden
1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride can be synthesized from 1,5-dimethyl-3-azabicyclo[3.1.1]heptane-1,5-dicarboxylic acid (1,5-DMBA-dicarboxylic acid) and hydrochloric acid. The acid is first dissolved in an organic solvent, such as dichloromethane, and then treated with aqueous hydrochloric acid. The mixture is then heated to reflux and stirred until the reaction is complete. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4.ClH/c1-14-7(12)9-3-10(4-9,6-11-5-9)8(13)15-2;/h11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDPKXUDZPWJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(CNC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)

![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)

![potassium 4-methyl-4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B6610709.png)


![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)


![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)

